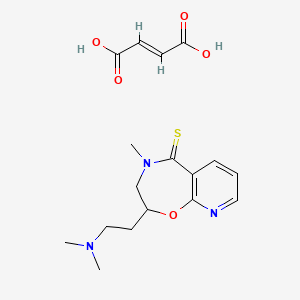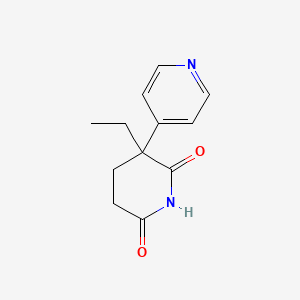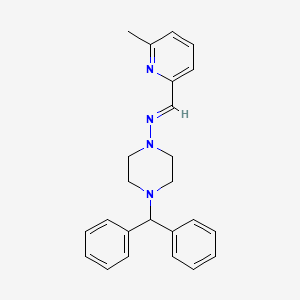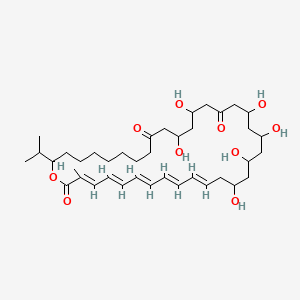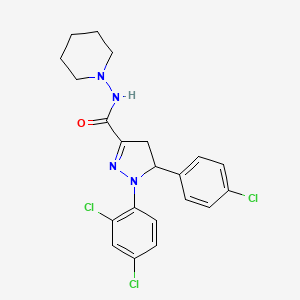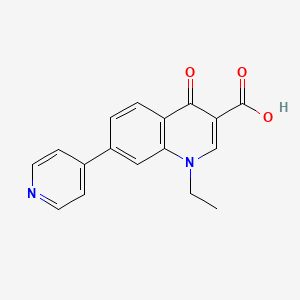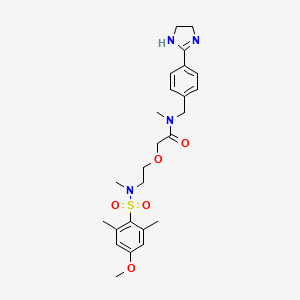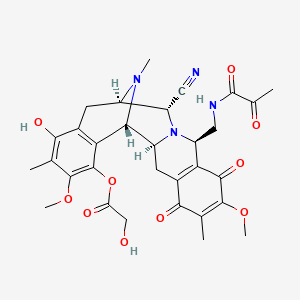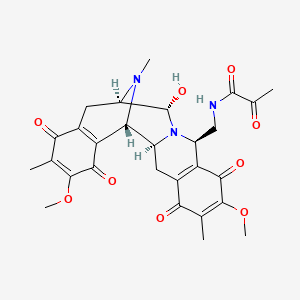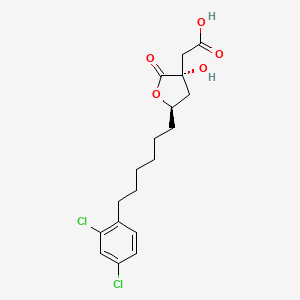
SB 204990
概述
描述
SB 204990 is a complex organic compound characterized by its unique structural features
科学研究应用
SB 204990 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
SB 204990, also known as (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanacetic acid, is a potent and specific inhibitor of the ATP Citrate Lyase (ACLY) enzyme . ACLY is a critical enzyme at the intersection of glucose and lipid metabolism, often upregulated or activated in cancer cells to accelerate lipid synthesis and promote tumor progression .
Mode of Action
This compound interacts with its target, the ACLY enzyme, and inhibits its activity. This inhibition leads to a decrease in cytosolic Acetyl-CoA (Ac-CoA) levels . As a result, it is expected to decrease acetylated and active β-catenin levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid synthesis pathway. By inhibiting the ACLY enzyme, this compound disrupts the conversion of citrate to Ac-CoA, a key step in lipid synthesis . This disruption can lead to decreased levels of cholesterol and fatty acids, affecting various downstream processes, including cell membrane synthesis and energy storage .
Pharmacokinetics
When administered orally to rats, this compound is absorbed into the systemic circulation . Its impact on bioavailability is evident in its dose-related decrease in plasma cholesterol and triglyceride levels in rats when administered in the diet .
Result of Action
The inhibition of the ACLY enzyme by this compound leads to a significant decrease in the rates of cellular cholesterol and fatty acid synthesis in HepG2 cultures . This results in hypocholesterolaemic and hypolipidaemic effects in vivo when administered in the diet . It also suppresses the growth of cancer cells showing aerobic glycolysis both in vitro and in vivo .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, when administered in the diet, this compound causes a dose-related decrease in plasma cholesterol and triglyceride levels in rats . This suggests that the compound’s action, efficacy, and stability can be influenced by the dietary intake of the organism.
生化分析
Biochemical Properties
SB 204990 inhibits human and rat ATP citrate-lyase (ACLY) in a predominantly competitive manner with a small but significant uncompetitive component . ACLY is a key metabolic enzyme at the intersection of glucose and lipid metabolism . This compound suppresses the rate of cellular cholesterol and fatty acid synthesis in HepG2 cultures .
Cellular Effects
This compound has been shown to suppress the growth of cancer cells showing aerobic glycolysis in vitro and in vivo . In HepG2 cells, it inhibits fatty acid and cholesterol synthesis in a concentration-dependent manner . It also reduces plasma levels of the lipoproteins VLDL, LDL, and HDL .
Molecular Mechanism
This compound inhibits ACLY, which leads to a decrease in the production of acetyl-CoA, a key molecule in many important metabolic processes . This inhibition disrupts the balance of cellular metabolism, affecting processes such as lipid synthesis, energy production, and the generation of important cellular building blocks .
Temporal Effects in Laboratory Settings
Over time, this compound treatment has been shown to suppress the rate of cellular cholesterol and fatty acid synthesis in HepG2 cultures
Dosage Effects in Animal Models
Oral administration of this compound reduces plasma levels of the lipoproteins VLDL, LDL, and HDL by 21, 40, and 22%, respectively, in dogs . It also reduces VLDL synthesis and plasma cholesterol and triglyceride levels in rats in a dose-dependent manner .
Metabolic Pathways
This compound plays a role in the regulation of molecular mechanisms associated with aging, such as energy metabolism, mitochondrial function, mTOR signaling, and folate cycle . It inhibits the ATP citrate-lyase (ACLY) enzyme, disrupting the conversion of citrate and CoA into oxaloacetate and acetyl-CoA within the cytosol .
Transport and Distribution
Given its role as an ACLY inhibitor, it is likely to be distributed to areas of the cell where ACLY is active, such as the cytosol .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytosol, where its target, ACLY, is active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SB 204990 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route may vary, but it generally includes:
Formation of the Dichlorophenyl Hexyl Intermediate: This step involves the reaction of 2,4-dichlorophenyl with a hexyl group under specific conditions.
Cyclization and Functionalization: The intermediate undergoes cyclization to form the tetrahydrofuran ring, followed by functionalization to introduce the hydroxy and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
SB 204990 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the dichlorophenyl group but differs in overall structure and properties.
Other Dichlorophenyl Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
SB 204990 is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[(3S,5R)-5-[6-(2,4-dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)/t14-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNLFYTHYWDAU-KDOFPFPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154566-12-8 | |
| Record name | SB 204990 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154566128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SB-204990?
A1: SB-204990 acts as a prodrug that is metabolized into SB-201076, a potent inhibitor of ATP citrate (pro-S)-lyase (ACLY). [] ACLY is a crucial enzyme responsible for converting citrate to acetyl-CoA in the cytoplasm. [, ] By inhibiting ACLY, SB-204990 effectively reduces the availability of acetyl-CoA, a key building block for both cholesterol and fatty acid synthesis. []
Q2: What are the downstream effects of SB-204990 treatment on lipid metabolism?
A2: Studies have demonstrated that SB-204990 effectively reduces both cholesterol and fatty acid synthesis in various models. In HepG2 cells, it inhibited cholesterol and fatty acid synthesis by up to 91% and 82% respectively. [] Similarly, in rats, it led to a decrease in hepatic very-low-density lipoprotein (VLDL) production, contributing to its hypolipidemic effect. []
Q3: How does SB-204990 impact pancreatic beta cell survival?
A3: Research indicates that SB-204990 can induce apoptosis in pancreatic beta cells. This effect is linked to the compound's ability to decrease intracellular acetyl-CoA levels, similar to the effects observed with direct palmitate exposure. [] Additionally, even a modest knockdown of ACLY via shRNA resulted in increased beta cell apoptosis and ER stress, suggesting a crucial role for ACLY in beta cell survival. []
Q4: Has SB-204990 shown any potential in treating cancer?
A4: Emerging research suggests SB-204990 may hold therapeutic potential in specific cancer types. In KRas-driven cancer cells, inhibiting ACLY with SB-204990 in combination with glutamine deprivation led to significant cell death. [] Furthermore, in ovarian cancer models, SB-204990 inhibited cell proliferation, induced apoptosis, and even attenuated acquired cisplatin resistance by impacting the PI3K-AKT and AMPK-ROS pathways. []
Q5: Does SB-204990 demonstrate any effects on epigenetic regulation?
A5: Recent studies highlight a potential role for SB-204990 in epigenetic modulation. Research indicates that SB-204990, by inhibiting ACLY, can impact histone acetylation, a key epigenetic modification. In a study using a mouse model of diabetic nephropathy, SB-204990 blocked histone acetylation and suppressed the expression of pro-fibrotic factors in the kidneys. [] Further research is necessary to fully elucidate the extent and implications of SB-204990's influence on epigenetic regulation.
Q6: Beyond lipid metabolism and cancer, are there other areas where SB-204990 shows potential?
A6: SB-204990 has exhibited promising results in preclinical models of obesity-related renal injury. Specifically, it was shown to decrease serum lipid levels and reduce the expression of lipogenic enzymes in the kidneys of db/db mice. [] This reduction in ectopic lipid accumulation led to improvements in renal injuries, inflammation, and fibrosis, suggesting a potential therapeutic avenue for obesity-related kidney diseases. []
Q7: What is the current understanding of SB-204990's pharmacokinetic profile?
A7: Research indicates that SB-204990 is orally bioavailable and can reach pharmacologically relevant concentrations in the liver after administration. [] When administered to rats in their diet, it resulted in a dose-dependent decrease in plasma cholesterol and triglyceride levels. [] Further investigation is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of SB-204990 in various species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

